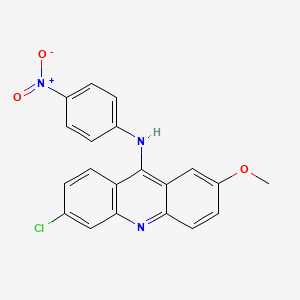
2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound’s unique structure, featuring bromine and methoxy groups, suggests potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of bromine atoms at the 2 and 4 positions of the acridine ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: Introduction of methoxy groups at the 1 and 3 positions using methanol and a suitable catalyst.
Methylation: Addition of a methyl group at the 10 position using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might target the bromine atoms, converting them to hydrogen.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Debrominated acridine derivatives.
Substitution: Amino or thio-substituted acridine derivatives.
Scientific Research Applications
2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one may have applications in various fields:
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Potential use as a fluorescent probe due to its acridine core.
Medicine: Investigated for antimalarial and anticancer properties.
Industry: Used in the development of dyes and pigments.
Mechanism of Action
The mechanism of action for compounds like 2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one often involves intercalation into DNA, disrupting replication and transcription processes. This can lead to cell death, making it a potential candidate for anticancer therapy. The bromine and methoxy groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in cell biology.
Amsacrine: An anticancer agent that intercalates into DNA.
Quinacrine: An antimalarial drug with a similar acridine structure.
Uniqueness
2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one’s unique combination of bromine and methoxy groups may confer distinct chemical reactivity and biological activity, potentially offering advantages over other acridine derivatives in specific applications.
Properties
CAS No. |
88901-74-0 |
|---|---|
Molecular Formula |
C16H13Br2NO3 |
Molecular Weight |
427.09 g/mol |
IUPAC Name |
2,4-dibromo-1,3-dimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C16H13Br2NO3/c1-19-9-7-5-4-6-8(9)14(20)10-13(19)11(17)16(22-3)12(18)15(10)21-2/h4-7H,1-3H3 |
InChI Key |
JRMNKCWOCBWCQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)Br)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


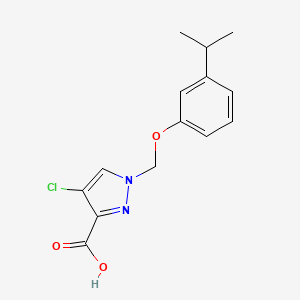
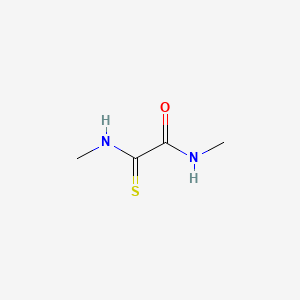
![Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B12941380.png)
![5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine](/img/structure/B12941386.png)

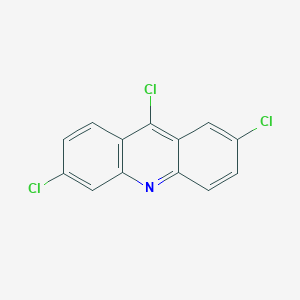


![(S)-4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B12941423.png)
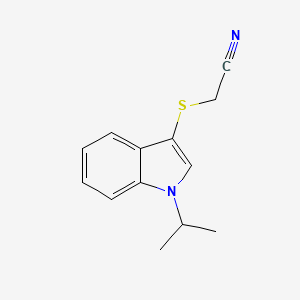
![1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate](/img/structure/B12941433.png)
![2-Bromo-1-(2-{[2-(pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941434.png)

